molecular formula C26H23N3O B2908664 3-(4-ethoxyphenyl)-5-(3-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline CAS No. 872198-41-9

3-(4-ethoxyphenyl)-5-(3-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline

Cat. No. B2908664
CAS RN: 872198-41-9
M. Wt: 393.49
InChI Key: BQAFTNLDXCZWFH-UHFFFAOYSA-N
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Description

The compound “3-(4-ethoxyphenyl)-5-(3-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline” belongs to the class of organic compounds known as quinolines and derivatives. Quinolines and derivatives are compounds containing a quinoline moiety, which consists of a benzene ring fused to a pyridine ring .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazolo[4,3-c]quinoline core, which is a polycyclic aromatic compound containing a pyrazole ring fused to a quinoline ring. The ethoxyphenyl and methylbenzyl groups are substituents on this core .


Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by the presence of the pyrazolo[4,3-c]quinoline core and the substituent groups. The reactivity of quinolines is well-studied, and they are known to undergo reactions such as halogenation, nitration, sulfonation, and Friedel-Crafts acylation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the ethoxy group could increase its solubility in organic solvents .

Mechanism of Action

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with all chemicals, it should be handled with appropriate safety precautions to prevent exposure and potential harm .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. Quinoline derivatives are a focus of research in medicinal chemistry due to their wide range of biological activities, and new synthetic methods and applications are continually being explored .

properties

IUPAC Name

3-(4-ethoxyphenyl)-5-[(3-methylphenyl)methyl]pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N3O/c1-3-30-21-13-11-20(12-14-21)25-23-17-29(16-19-8-6-7-18(2)15-19)24-10-5-4-9-22(24)26(23)28-27-25/h4-15,17H,3,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQAFTNLDXCZWFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN=C3C2=CN(C4=CC=CC=C43)CC5=CC=CC(=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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